molecular formula C10H8ClF3 B8596342 1-Chloro-6-(trifluoromethyl)indane CAS No. 869725-47-3

1-Chloro-6-(trifluoromethyl)indane

Cat. No.: B8596342
CAS No.: 869725-47-3
M. Wt: 220.62 g/mol
InChI Key: GSDGOTCNZNJXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-(trifluoromethyl)indane is a functionalized indane derivative designed for pharmaceutical and medicinal chemistry research. The indane scaffold—a bicyclic system featuring a benzene ring fused to a five-membered cyclopentane ring—is a privileged structure found in numerous natural products and bioactive molecules . This compound is specifically engineered for use in the synthesis of more complex, target-oriented molecules, particularly as a key building block in the development of new drug candidates. The core indane structure is present in a wide spectrum of biologically active compounds, including antimicrobial agents, cytotoxic substances, and kinase inhibitors . Incorporating the trifluoromethyl group, a common pharmacophore in modern drug design, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The reactive chloro substituent provides a versatile handle for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently construct diverse chemical libraries. This makes this compound a valuable precursor for exploring new therapeutic areas such as oncology, central nervous system (CNS) disorders, and infectious diseases . This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

869725-47-3

Molecular Formula

C10H8ClF3

Molecular Weight

220.62 g/mol

IUPAC Name

1-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H8ClF3/c11-9-4-2-6-1-3-7(5-8(6)9)10(12,13)14/h1,3,5,9H,2,4H2

InChI Key

GSDGOTCNZNJXPN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1Cl)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 6 Trifluoromethyl Indane and Its Derivatives

Established Strategies for the Construction of the Indane Core with Directed Substitution

The formation of the indane ring system with desired substituents requires robust and selective chemical transformations. Historically, methods like Friedel-Crafts reactions have been fundamental. mdpi.com More recently, transition metal-catalyzed reactions have emerged as powerful alternatives, providing access to complex indane structures under mild conditions. nih.govrsc.org

Intramolecular Friedel-Crafts reactions and related annulations are cornerstone strategies for constructing the indane core. mdpi.com These reactions involve the formation of a five-membered ring onto an existing aromatic system through the generation of a reactive electrophilic species.

The most common approach for synthesizing the indane core via electrophilic aromatic cyclization is the intramolecular Friedel-Crafts alkylation or acylation. mdpi.comlibretexts.org In the context of synthesizing trifluoromethylated indanes, one of the pioneering methods involves the acid-mediated cycloalkylation of trifluoromethylated β-phenyl ketones or alcohols. mdpi.com

The general mechanism for Friedel-Crafts acylation begins with the activation of an acyl halide or anhydride (B1165640) by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly reactive acylium ion. youtube.com This electrophile is then attacked by the aromatic ring. A subsequent intramolecular version of this reaction, starting from a suitable precursor like 3-arylpropanoic acid or its corresponding acyl chloride, leads to the formation of an indanone after cyclization and deprotonation. beilstein-journals.orgd-nb.info The indanone can then be further functionalized. For instance, the synthesis of 1-trifluoromethylindan-1-ol can be achieved from indan-1-one using CF₃SiMe₃ (Ruppert-Prakash reagent). mdpi.com

Similarly, Friedel-Crafts alkylation can be used. A carbocation is generated from an alkyl halide or an alcohol in the presence of a Lewis or Brønsted acid, which then undergoes intramolecular electrophilic aromatic substitution to form the indane ring. mdpi.comlibretexts.org For example, Lewis acid-promoted cycloalkylation of β-phenyl trifluoromethyl ketones can furnish 1-phenyl-1-trifluoromethylindanes. mdpi.com

Table 1: Examples of Friedel-Crafts Cyclization for Indane Synthesis
Precursor TypeReagents/CatalystProduct TypeReference
β-Phenyl CF₃-KetonesAlCl₃1-Phenyl-1-trifluoromethylindane mdpi.com
β-Phenyl CF₃-AlcoholsCF₃CO₂H, H₂SO₄1-Phenyl-1-trifluoromethylindane mdpi.com
3-(Trifluoromethyl)crotonic acidTriflic Acid (TfOH)Trifluoromethyl-indanones mdpi.com
3-Arylpropanoic acidsPolyphosphoric Acid (PPA)Indanones d-nb.info

The regiochemical outcome of the intramolecular electrophilic cyclization is critically dependent on the substitution pattern of the aromatic precursor. The directing effects of existing substituents on the benzene (B151609) ring guide the position of the ring closure. For a precursor such as 3-(3-chlorophenyl)propanoic acid, the chloro group is a deactivating, ortho-, para-director. Cyclization would be expected to occur para to the chloro group, leading to the formation of a 6-chloro-1-indanone.

The synthesis of specifically substituted indanones often faces challenges with regioselectivity, sometimes yielding mixtures of isomers that are difficult to separate. d-nb.info However, reaction conditions can be tuned to favor a specific regioisomer. For example, the degree of hydrolysis of polyphosphoric acid (PPA) has been shown to have a crucial effect on the regioselectivity of PPA-mediated indanone synthesis. By switching between PPA with high or low P₂O₅ content, the regioselectivity can be effectively controlled for electron-rich systems. d-nb.info In general, the absence of an electron-donating group on the indole (B1671886) benzene ring promotes C3 regioselective cyclization, while the presence of such groups can lead to C5 cyclization. beilstein-journals.org Using an electron-withdrawing protecting group on an indole nitrogen can also favor the formation of 4,5-fused indoles by reducing the nucleophilicity at the C3 position. beilstein-journals.org

For a precursor to 1-Chloro-6-(trifluoromethyl)indane, one might envision starting with a molecule like 1-chloro-4-(trifluoromethyl)benzene. A Friedel-Crafts acylation followed by transformations to introduce a three-carbon chain and subsequent cyclization would be a plausible, albeit challenging, route where regiocontrol is paramount at each step.

Transition metal catalysis offers powerful and versatile methods for synthesizing indane and indene (B144670) derivatives, often with high selectivity and functional group tolerance. nih.govrsc.org Palladium and rhodium catalysts are particularly prominent in this area. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.orgnih.govlibretexts.org These reactions can be employed to construct precursors for cyclization or, in some cases, to directly form the indane ring in a domino or cascade process.

One strategy involves a two-step approach: a palladium/copper-catalyzed cross-coupling of a terminal alkyne with a suitably functionalized aryl halide, followed by an intramolecular cyclization. sigmaaldrich.com The Heck reaction has also been utilized for the synthesis of benzo sigmaaldrich.combeilstein-journals.orgheterocycles, where iodo aza-tethered vinylogous carbonates lead to indole formation. mdpi.com

A key advantage of palladium catalysis is the wide range of compatible functional groups, making it suitable for the synthesis of complex molecules. nobelprize.orgresearchgate.net For example, a domino aza-Michael/α-arylation/Michael addition/β-elimination strategy has been reported for accessing 3-[2-(phenylsulfonyl)ethyl]indoles. mdpi.com Ligand control can be a powerful tool to dictate the regioselectivity of these reactions. In the heteroannulation of o-bromoanilines with 1,3-dienes, the choice of phosphine (B1218219) ligand on the palladium catalyst can provide regiodivergent access to 3-substituted indolines. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Heterocycle/Carbocycle Synthesis
Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Cross-coupling/CyclizationPd/Cu catalystTerminal alkynes, Aryl halidesIndenes sigmaaldrich.com
Domino ReactionPd catalyst---3-[2-(phenylsulfonyl)ethyl]indoles mdpi.com
HeteroannulationPd(OAc)₂, PAd₂ⁿBuo-bromoanilines, 1,3-dienes3-Substituted indolines nih.gov
Intramolecular Tsuji-Trost[Pd(C₃H₅)Cl]₂Indolyl allyl carbonates3,4-Fused indoles beilstein-journals.org

Rhodium-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the synthesis of carbo- and heterocyclic systems. rsc.orgresearchgate.net These reactions involve the direct functionalization of otherwise unreactive C-H bonds, enabling novel bond formations and cyclization pathways.

For the synthesis of indanone derivatives, Rh(III)-catalyzed annulative coupling of α-aroyl ketene (B1206846) dithioacetals and diazo compounds has been achieved through aryl and olefinic C-H bond activation. rsc.org This method provides access to highly functionalized indanones bearing a quaternary carbon stereocenter. rsc.org Another approach involves the Rh(III)-catalyzed C-H/N-H activation and annulation of N-carbamoylindoles with vinylene carbonate to yield pyrimidoindolones under mild, room temperature conditions without the need for an external oxidant. nih.gov

The versatility of rhodium catalysis stems from the multiple accessible oxidation states (0, 1, 2, and 3) of the metal, which allows for diverse catalytic cycles. rsc.org For instance, Rh(I) catalysts are effective in asymmetric C-H functionalization, often proceeding through an inner-sphere mechanism that is sensitive to steric factors, thus influencing selectivity. rsc.org This has been applied to the asymmetric synthesis of indanes from 1,4-enynes and arylboronic acids. rsc.org

Transition Metal-Catalyzed Cyclization and Annulation Approaches

Copper-Catalyzed Transformations

Copper catalysis offers an economical and efficient platform for the construction of indane and indanone frameworks. These transformations often proceed through annulation or cycloisomerization pathways, demonstrating high functional group tolerance.

One notable approach involves the copper-catalyzed annulation of 1,6-enynes. For instance, a method utilizing copper(II) triflate (Cu(OTf)₂) as a catalyst and a Togni reagent as both a radical initiator and a CF₃ source facilitates a cascade reaction. frontiersin.org This process involves a radical-triggered addition, a 5-exo-dig cyclization, oxidation, and a nucleophilic cascade to build the 1-indanone (B140024) framework. frontiersin.org While this specific example leads to a cyanotrifluoromethylated indanone, the underlying principle of copper-mediated radical cyclization of enynes is a powerful tool for accessing substituted indane cores.

Heterogeneous copper catalysts have also been developed, offering advantages in terms of catalyst stability, recyclability, and environmental impact. nih.gov For example, copper nanoparticles immobilized on amino-functionalized microcrystalline cellulose (B213188) have been shown to effectively catalyze the Alder-ene reaction of allenynamides. nih.gov Although this particular reaction yields pyrrolines, the ability of copper catalysts, both homogeneous (like Cu(OTf)₂) and heterogeneous, to promote such cycloisomerizations highlights their potential for constructing the five-membered ring of the indane system from appropriately designed acyclic precursors. nih.gov Further functionalization, such as electrophilic bromination followed by copper-catalyzed arylation, can then be used to modify the indene or indane product. acs.org

Copper-Catalyzed MethodKey FeaturesPrecursorsPotential Application to Indane SynthesisReference
Radical Annulation-CyanotrifluoromethylationUses Cu(OTf)₂ catalyst and Togni's reagent. Forms 1-indanone framework.1,6-EnynesDirect formation of a trifluoromethylated indanone core. frontiersin.org
Alder-Ene ReactionEmploys heterogeneous nanocopper catalyst or homogeneous Cu(OTf)₂.AllenynamidesCycloisomerization to form the five-membered ring from acyclic precursors. nih.gov
Aerobic Oxidative CouplingCopper-catalyzed coupling of terminal alkynes with nitrogen nucleophiles.Terminal alkynes, amides, carbamatesSynthesis of ynamide precursors for subsequent cyclization into indene derivatives. acs.org

Radical-Mediated Cyclization Protocols for Indane Synthesis

Radical-mediated reactions provide a powerful alternative for constructing the indane skeleton, often proceeding under mild conditions with high efficiency. mdpi.com These protocols typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring or an appended unsaturated system.

One major strategy is atom-transfer radical cyclization (ATRC), where a radical is generated by the homolytic cleavage of a carbon-halogen bond. mdpi.com This initial radical can then undergo a 5-exo cyclization to form the five-membered ring of the indane system, followed by trapping of the resulting radical to complete the sequence. mdpi.com For example, N-allyl-α-haloamides can be cyclized using photoredox catalysis to generate γ-lactams, a reaction that demonstrates the principle of 5-exo radical cyclization applicable to indane synthesis. mdpi.com

Manganese(III) acetate (B1210297) is another effective mediator for radical cyclizations. It can be used to initiate a cascade involving intermolecular radical addition followed by intramolecular cyclization. nih.govresearchgate.net This approach has been applied to the synthesis of various heterocyclic systems, and the underlying mechanism is adaptable for constructing carbocyclic frameworks like indane. The process begins with the formation of a radical from a suitable precursor, which then adds to an alkene; the resulting radical subsequently cyclizes to form the ring system. researchgate.net Similarly, indium-mediated tandem radical reactions in aqueous media have been shown to effect addition-cyclization sequences, highlighting the versatility of metal-mediated radical initiation. nih.gov

A copper-controlled divergent cyclization of benzamides also illustrates the utility of radical processes. rsc.org Depending on the conditions, this reaction can lead to either perfluorinated or cyanated isoquinolinediones, showcasing how radical cyclization can be tailored to incorporate specific functional groups during the ring-forming step. rsc.org These examples underscore the potential of radical-mediated cyclizations to build the indane core of this compound from appropriately substituted acyclic precursors.

Specific Introduction of Trifluoromethyl and Chloro Substituents onto the Indane Framework

Beyond constructing the core indane structure, the targeted introduction of trifluoromethyl (CF₃) and chloro (Cl) groups is paramount. This can be achieved either by functionalizing a pre-formed indane ring or by building the ring from precursors already bearing these substituents.

Direct Trifluoromethylation of Pre-formed Indane Structures

Direct C-H trifluoromethylation of an existing indane or a related aromatic scaffold is an atom-economical approach to installing the CF₃ group. mdpi.com This strategy avoids the need for pre-functionalized substrates like halides or boronic acids. nih.gov

A variety of reagents have been developed to act as sources of nucleophilic, electrophilic, or radical trifluoromethyl species. wikipedia.org The choice of reagent is often dictated by the substrate and the desired reaction conditions.

Electrophilic Reagents: These reagents deliver a "CF₃⁺" equivalent. Prominent examples include hypervalent iodine compounds, such as Togni reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), and Umemoto reagents, which are (trifluoromethyl)dibenzoheterocyclic salts. wikipedia.orgbeilstein-journals.orgacs.org These reagents are often used with a catalyst and can trifluoromethylate arenes and heteroarenes. beilstein-journals.orgacs.org

Nucleophilic Reagents: The most well-known nucleophilic CF₃ source is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). mdpi.comwikipedia.org It is typically activated by a fluoride (B91410) source and is effective for the trifluoromethylation of carbonyl compounds, such as converting indan-1-one into 1-hydroxy-1-(trifluoromethyl)indane. mdpi.com Fluoroform (HCF₃) is an inexpensive alternative feedstock that can generate the CF₃ anion under strongly basic conditions. beilstein-journals.orgproquest.com

Radical Precursors: Reagents that can generate the trifluoromethyl radical (•CF₃) are widely used in photoredox and other radical-mediated processes. nih.gov Sources include trifluoromethanesulfonyl chloride (TfCl), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and trifluoroiodomethane (CF₃I). nih.govwikipedia.org Trifluoroacetic acid (TFA) has also been developed as an inexpensive source for generating •CF₃ in silver-catalyzed reactions. acs.org

Selected Trifluoromethylating Reagents
Reagent TypeReagent NameTypical UseReference
ElectrophilicTogni Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one)Trifluoromethylation of arenes, heteroarenes, thiols, alcohols. mdpi.comwikipedia.org
ElectrophilicUmemoto Reagents (e.g., 5-(Trifluoromethyl)dibenzothiophenium salts)Pd-catalyzed ortho-trifluoromethylation of arenes. wikipedia.orgbeilstein-journals.org
NucleophilicRuppert-Prakash Reagent (TMSCF₃)Trifluoromethylation of carbonyls (ketones, aldehydes). mdpi.comwikipedia.org
NucleophilicFluoroform (HCF₃)Economical CF₃ source for trifluoromethylating esters and carbonyls. beilstein-journals.orgproquest.com
RadicalTrifluoromethanesulfonyl chloride (TfCl)Photoredox-catalyzed C-H trifluoromethylation of arenes. nih.gov
RadicalSodium trifluoromethanesulfinate (CF₃SO₂Na)Source of •CF₃ for functionalizing heterocycles. wikipedia.orgnih.gov
RadicalTrifluoroacetic acid (TFA)Silver-catalyzed C-H trifluoromethylation of arenes. acs.org

The mechanism of trifluoromethylation depends heavily on the reagent and reaction conditions.

Radical Addition: The generation of a trifluoromethyl radical (•CF₃) is the key initiating step. In photoredox catalysis, a photocatalyst absorbs visible light and enters an excited state, enabling it to reduce a radical precursor like TfCl to generate •CF₃. nih.gov This highly reactive radical then adds to the aromatic ring of the indane, forming a radical intermediate. Subsequent oxidation and deprotonation yield the trifluoromethylated product. nih.govacs.org A proposed mechanism for silver-catalyzed C-H trifluoromethylation using TFA involves the oxidation of Ag(I) to Ag(II), which then reacts with trifluoroacetate (B77799) to yield a CF₃CO₂• radical. This rapidly decarboxylates to release •CF₃, which performs the aromatic substitution. acs.org In some copper-catalyzed systems, a key step can be the capture of an aryl radical (generated via halogen abstraction) by the copper catalyst, bypassing the traditionally sluggish oxidative addition step. nih.gov

Electrophilic Addition: The mechanism for reactions involving electrophilic "CF₃⁺" sources has been described as controversial, with possibilities including a direct polar substitution (aromatic electrophilic substitution) or a single-electron transfer (SET) pathway. wikipedia.org In the SET mechanism, an electron is transferred from the aromatic substrate to the trifluoromethylating reagent, generating an aromatic radical cation and a trifluoromethyl radical. These species then combine to form the final product. Monitoring some reactions by EPR has shown the involvement of radical species, lending support to SET or radical-chain mechanisms, which are often characterized by an induction period. acs.org

Incorporation of Trifluoromethyl and Chloro Groups from Fluorinated and Halogenated Precursors

An alternative and powerful strategy involves constructing the indane ring from precursors that already contain the trifluoromethyl and chloro substituents. This approach offers excellent control over the final substitution pattern.

One of the most effective methods in this category is the electrophilic Friedel-Crafts cyclization of aromatic substrates bearing trifluoromethyl groups. mdpi.com For example, trifluoromethylated β-phenyl ketones or alcohols can undergo intramolecular Friedel-Crafts alkylation in the presence of a strong Brønsted acid (like CF₃CO₂H or H₂SO₄) or a Lewis acid (like AlCl₃ or TiCl₄) to form the indane ring system. mdpi.com The starting materials for these reactions, such as 3-(trifluoromethyl)crotonic acid, can be synthesized and then reacted with haloarenes in a superacid to form trifluoromethylated indanones. mdpi.com

Similarly, the synthesis can commence from a chlorinated aromatic precursor. The trifluoromethyl group can be installed onto this chlorinated scaffold using methods like copper-catalyzed trifluoromethylation of an aryl iodide. researchgate.net For instance, a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate was developed starting from a chlorinated aryl iodide, using a methyl chlorodifluoroacetate/KF/CuI system. researchgate.net Once the chloro- and trifluoromethyl-substituted aromatic precursor is assembled, an appropriate side chain can be introduced and subsequently cyclized to form the desired this compound. This cyclization can be achieved through various means, including the aforementioned Friedel-Crafts reactions. This precursor-based approach is a cornerstone of industrial synthesis for complex molecules like agrochemicals, where building blocks such as chloro(trifluoromethyl)pyridines are derived from the chlorination and fluorination of picolines. nih.gov

Reactions Involving Trifluoromethylated Allyl and Propargyl Alcohols

A significant strategy for forming trifluoromethylated indanes involves the acid-promoted reaction of trifluoromethylated allyl alcohols with arenes. acs.org This method can lead to either trifluoromethylated alkenes or the desired 1-trifluoromethylated indanes, with the outcome heavily dependent on the nature of the aromatic compound and the electrophilicity of the cationic intermediates. acs.org

When 4-aryl-1,1,1-trifluorobut-3-en-2-ols (CF₃-allyl alcohols) are reacted with arenes under the influence of a Lewis acid like anhydrous ferric chloride (FeCl₃) or a Brønsted superacid such as fluorosulfonic acid (FSO₃H), a cyclization can be induced. acs.orgmdpi.com For instance, reactions involving highly nucleophilic, electron-donating arenes such as pseudocumene and mesitylene (B46885) preferentially yield CF₃-indanes. acs.orgmdpi.com In contrast, less π-donating arenes like benzene and anisole (B1667542) tend to form trifluoromethylated alkenes instead of the cyclized indane product. acs.org

The general mechanism for this transformation involves the generation of a cationic intermediate from the CF₃-allyl alcohol, which then undergoes an electrophilic aromatic substitution with the arene, followed by cyclization to form the indane ring. mdpi.com

While the direct synthesis of this compound from a corresponding propargyl alcohol is less commonly detailed, the chemistry of propargyl alcohols provides a foundational basis for such potential cyclizations. Propargylic alcohols, which can be synthesized via the alkynylation of aldehydes and ketones, are versatile intermediates. organic-chemistry.orgucl.ac.uk They can undergo rearrangements and cyclizations, often catalyzed by transition metals like gold or silver, to form various cyclic structures. ucl.ac.uk The transformation of propargyl alcohols can lead to allenyl intermediates, which are known to participate in cyclization reactions to form five-membered rings. rsc.org

Synthesis from Halogenated and Trifluoromethylated Aromatic Intermediates

A more direct approach to this compound involves building the indane ring onto an aromatic precursor that already contains the requisite chloro and trifluoromethyl substituents. A key starting material for such a synthesis is 1-chloro-3-(trifluoromethyl)benzene.

One documented method involves the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride. This reaction produces the intermediate 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone. google.com This ketone can then be further elaborated through subsequent reduction and cyclization steps to form the indane ring system. The use of toluene (B28343) as a solvent in the acylation step is noted for its safety and suitability for large-scale production. google.com

Another relevant strategy involves the palladium-catalyzed difunctionalization of alkenes. nih.gov In this type of reaction, a 2-allylphenyl triflate, which is a halogenated aromatic intermediate, can be coupled with various nucleophiles to construct the indane skeleton. nih.gov Applying this logic, an appropriately substituted 2-allyl-1-chloro-5-(trifluoromethyl)benzene derivative could undergo an intramolecular cyclization to yield the target compound. The success of these reactions often hinges on the choice of the palladium catalyst and ligands, with preformed complexes like BrettPhosPd(allyl)(Cl) showing superior performance over in-situ generated catalysts. nih.gov

Stereoselective Synthesis of this compound and Related Chiral Analogs

Controlling the stereochemistry at the C1 position of the indane ring is a crucial aspect of synthesizing chiral analogs, which can have significant implications in fields like medicinal chemistry.

Diastereoselective Approaches in Indane Cyclization

The acid-promoted cyclization of trifluoromethylated allyl alcohols with arenes can exhibit high diastereoselectivity. acs.orgmdpi.com When reacting CF₃-allyl alcohols with electron-rich arenes like p-xylene (B151628) and pseudocumene, the reaction demonstrates high stereoselectivity, yielding predominantly cis-CF₃-indanes. mdpi.com The cis-orientation refers to the relative position of the substituents at the C1 and C3 positions of the newly formed indane ring. acs.org However, with other arenes, such as m-xylene, a mixture of cis and trans isomers can be formed, indicating that the stereochemical outcome is sensitive to the structure of the aromatic partner. mdpi.com

Another powerful method for achieving diastereoselectivity is through intramolecular Michael addition reactions. The cyclization of a substrate containing both a nucleophilic center and an electron-deficient alkene can proceed in a highly diastereoselective manner to form the indane ring, establishing specific stereocenters. rsc.org

The table below summarizes the diastereoselectivity observed in the synthesis of 1-CF₃-indanes from the reaction of CF₃-allyl alcohols with various arenes.

AreneCatalystStereoselectivity (cis:trans)Product(s)
PseudocumeneFeCl₃ or FSO₃HHigh (predominantly cis)CF₃-Indanes
MesityleneFeCl₃ or FSO₃HLower than pseudocumeneCF₃-Indanes
p-XyleneFeCl₃ or FSO₃HHigh (predominantly cis)CF₃-Indanes
m-XyleneFeCl₃ or FSO₃HMixture of cis/trans isomersCF₃-Indanes
BenzeneFeCl₃ or FSO₃HNot applicableCF₃-Alkenes only

Table based on data from publications on the acid-promoted reaction of trifluoromethylated allyl alcohols. acs.orgmdpi.com

Enantioselective Synthesis via Chiral Catalysis

Achieving enantioselectivity in the synthesis of chiral indanes, including trifluoromethylated analogs, often relies on the use of chiral catalysts. rsc.org While direct research on the enantioselective synthesis of this compound is not widely published, established principles of asymmetric catalysis can be applied.

Organocatalysis, using chiral amines derived from cinchona alkaloids, has been successfully employed in cascade Michael/aldol reactions to construct β-CF₃-cyclohexanones with high enantioselectivity (up to 99% ee). nih.govrsc.org This demonstrates the potential of chiral organocatalysts to control the formation of stereocenters adjacent to a trifluoromethyl group in cyclic systems. nih.govrsc.org

Transition-metal catalysis using chiral ligands is another cornerstone of enantioselective indane synthesis. rsc.org For example, chiral phase-transfer catalysts have been used in the asymmetric synthesis of the indane-containing drug (+)-indacrinone. rsc.org Similarly, rhodium catalysts with chiral diphosphine ligands are effective in the asymmetric hydrogenation of precursors to create chiral centers. epfl.ch The development of catalytic enantioselective methods for preparing α-CF₃ amines also provides valuable insights into creating chiral centers bearing a trifluoromethyl group. nih.gov These strategies could potentially be adapted to the cyclization step in the synthesis of this compound to induce enantioselectivity.

Optimization of Reaction Conditions and Isolation Strategies for this compound Synthesis

The efficiency, selectivity, and environmental impact of the synthesis of this compound are highly dependent on the optimization of reaction conditions.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system is paramount in directing the outcome of the synthesis. In the acid-catalyzed cyclization of trifluoromethylated allyl alcohols, strong Lewis acids like FeCl₃ or superacids like FSO₃H are required to generate the necessary electrophilic intermediate for reaction with the arene. mdpi.com

In palladium-catalyzed cross-coupling reactions used to construct the indane framework, the performance is highly dependent on the ligand coordinated to the metal center. The use of specific, well-defined pre-catalysts, such as BrettPhosPd(allyl)(Cl), can be essential for achieving high yields, as they may be more resistant to inhibition by substrates or reagents compared to catalysts generated in situ. nih.gov

Solvent effects play a critical role in catalysis, influencing both reaction rates and selectivity. epfl.ch The enantioselectivity of some cyclization reactions can be highly dependent on solvent polarity and basicity. epfl.ch For instance, in certain catalytic processes, the highest enantioselectivities are achieved in non-basic, non-polar solvents. epfl.ch The investigation of a wide range of solvents, including environmentally benign alternatives to chlorinated solvents like dichloromethane, is a key aspect of process optimization. chemrxiv.org The use of microwave assistance has also been shown to enable catalyst- and solvent-free cycloaddition reactions in some cases, offering a greener synthetic route. rsc.org

The following table highlights the influence of different catalyst and solvent parameters on related synthetic transformations.

Reaction TypeCatalyst SystemSolventKey Optimization Finding
Indane formation from CF₃-allyl alcoholFeCl₃ / FSO₃HDichloromethane (implied)Catalyst choice determines reaction feasibility. mdpi.com
Pd-catalyzed indane synthesisBrettPhosPd(allyl)(Cl)DioxanePreformed catalyst outperforms in-situ generated ones. nih.gov
Asymmetric CyclopropanationChiral Copper CatalystVariousEnantioselectivity depends on solvent polarity and basicity. epfl.ch
Nitrene Transfer ReactionsSilver/Rhodium CatalystsVariousIdentification of non-chlorinated solvents that give high conversion and selectivity. chemrxiv.org

Yield Enhancement and Purity Control in Multi-Step Syntheses

The multi-step synthesis of this compound is a complex process where the final yield and purity are contingent upon careful optimization of each synthetic step. The primary and most pivotal stage in the synthesis of the indanone core is the intramolecular Friedel-Crafts acylation. nih.gov This reaction, which involves the cyclization of a substituted 3-phenylpropionic acid or its corresponding acyl chloride, is often beset by challenges such as the formation of regioisomers and other impurities, necessitating stringent control over reaction conditions. orgsyn.orgnih.gov

Research into the synthesis of analogous indanones has demonstrated that the choice of catalyst, solvent, and temperature plays a crucial role in directing the reaction towards the desired product and maximizing its yield. nih.govnih.gov For instance, in Friedel-Crafts acylations, Lewis acids like aluminum chloride (AlCl₃) are commonly employed. However, the stoichiometry of the Lewis acid must be carefully managed, as an excess can lead to the formation of undesired byproducts. nih.gov Similarly, the reaction temperature is a critical parameter to control; elevated temperatures can increase the rate of reaction but may also promote the formation of impurities. nih.gov

One of the significant challenges in the synthesis of 6-substituted indanones is the potential for the formation of the isomeric 4-substituted product. The selectivity of the cyclization is highly dependent on the electronic and steric nature of the substituents on the aromatic ring. In the case of an electron-withdrawing trifluoromethyl group at the meta position of the phenylpropionic acid precursor, the cyclization is directed to the position para to the trifluoromethyl group, yielding the desired 6-(trifluoromethyl)indanone. However, optimization of the reaction conditions is still crucial to minimize the formation of any other regioisomers.

The following table summarizes key parameters and their impact on yield and purity in the synthesis of substituted indanones, which are applicable to the synthesis of this compound:

ParameterEffect on Yield and PurityResearch Findings
Catalyst The choice and amount of Lewis or superacid catalyst significantly influence the reaction rate and selectivity.Niobium pentachloride (NbCl₅) has been used as an effective Lewis acid for intramolecular Friedel-Crafts acylation, promoting good yields under mild conditions. researchgate.net Superacid-catalyzed reactions have also shown promise. nih.gov For electron-deficient arenes, chlorosulfonic acid can be an effective cyclization reagent. researchgate.net
Solvent The solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway and selectivity.Nitromethane has been found to provide optimal selectivity in certain Friedel-Crafts acylations, minimizing the formation of regioisomers. orgsyn.org
Temperature Reaction temperature must be carefully controlled to balance reaction rate with impurity formation.Increasing the reaction temperature can lead to more impurities and a lower yield in Friedel-Crafts acylations. nih.gov
Reaction Time Prolonged reaction times can sometimes lead to the formation of degradation products or side-reactions.In some Friedel-Crafts reactions, a shorter reaction time is optimal to prevent the formation of excess impurities. nih.gov
Purification Method The choice of purification technique is critical for isolating the target compound from byproducts and unreacted starting materials.Recrystallization is a highly effective method for purifying solid indanones and separating them from oily isomeric impurities. orgsyn.org Standard chromatographic techniques are also employed.

Subsequent to the formation of the 6-(trifluoromethyl)indan-1-one intermediate, the introduction of the chloro group at the 1-position is typically achieved through a reduction of the ketone to an alcohol, followed by a substitution reaction. Each of these steps requires its own optimization to maximize yield and purity. For example, the choice of reducing agent for the ketone can influence the stereoselectivity of the resulting alcohol, which may or may not be critical depending on the final application. The subsequent chlorination must be carried out under conditions that minimize elimination side reactions, which would lead to the formation of an undesired indene byproduct.

Ultimately, a successful multi-step synthesis of this compound with high yield and purity relies on a holistic approach to process optimization. This includes the careful selection of reagents and conditions for each step, as well as the implementation of effective purification strategies to remove any impurities that are formed along the synthetic route.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 6 Trifluoromethyl Indane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. For 1-chloro-6-(trifluoromethyl)indane, a combination of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and stereochemistry.

Detailed Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in different chemical environments. The aromatic region would likely show complex splitting patterns due to the protons on the substituted benzene (B151609) ring. The proton at position 7 (H-7) is expected to appear as a singlet or a narrowly split doublet, while the protons at positions 4 and 5 (H-4 and H-5) would likely be doublets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group.

The aliphatic protons on the five-membered ring would also show characteristic signals. The proton at the chiral center, C-1 (H-1), is expected to be a triplet due to coupling with the adjacent C-2 protons. The protons at C-2 and C-3 would likely appear as multiplets. Specifically, the protons at C-2 would be diastereotopic and thus have different chemical shifts, appearing as complex multiplets due to both geminal and vicinal coupling. The protons at C-3 are expected to appear as a triplet.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-15.3 - 5.5t~7-8
H-22.2 - 2.6m-
H-33.0 - 3.3t~7-8
H-47.5 - 7.7d~8
H-57.4 - 7.6d~8
H-77.6 - 7.8s-

Note: This is a predictive table based on analogous compounds.

Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The trifluoromethyl group is strongly electron-withdrawing and is expected to significantly influence the chemical shifts of the carbon atoms in the benzene ring. beilstein-journals.org The carbon atom attached to the trifluoromethyl group (C-6) will appear at a lower field, and its signal will be split into a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will also have their chemical shifts affected by the substituents. The carbon atom bearing the chlorine (C-1) would also be expected to have a specific chemical shift.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity
C-165 - 70d
C-230 - 35t
C-335 - 40t
C-3a140 - 145s
C-4125 - 130d
C-5120 - 125d
C-6130 - 135q
C-7128 - 132d
C-7a145 - 150s
CF₃123 - 128q

Note: This is a predictive table based on analogous compounds.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

The ¹⁹F NMR spectrum is particularly useful for characterizing the trifluoromethyl group. A single signal, a singlet, is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring. For instance, the ¹⁹F NMR spectrum of 1-nitro-4-(trifluoromethyl)benzene shows a singlet at -60.13 ppm. rsc.org Similarly, a singlet is observed for the trifluoromethyl group in other substituted benzene compounds. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, showing correlations between H-1 and the H-2 protons, and between the H-2 and H-3 protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the stereochemistry of the molecule by showing through-space correlations between protons that are close to each other.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Identification of Characteristic Absorption Bands for Chloro and Trifluoromethyl Substituents

The IR spectrum of this compound would display characteristic absorption bands for the C-Cl and C-F stretching vibrations. The C-Cl stretching vibration typically appears in the region of 800-600 cm⁻¹. The trifluoromethyl group gives rise to strong absorption bands in the 1350-1100 cm⁻¹ region due to the C-F stretching modes. researchgate.net Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The substitution pattern on the benzene ring would also influence the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C-F Stretch (CF₃)1350 - 1100 (strong)
C-Cl Stretch800 - 600
Aromatic C=C Bending1600 - 1450

Note: This is a predictive table based on general IR data.

Analysis of Aromatic and Aliphatic Skeletal Vibrations

The vibrational spectrum of this compound, as would be observed through Fourier-transform infrared (FTIR) and Raman spectroscopy, is expected to exhibit a series of characteristic bands corresponding to its aromatic and aliphatic components. While specific experimental spectra for this compound are not widely available in the literature, a detailed analysis can be inferred from the well-established vibrational modes of related structures such as indane and substituted benzenes. nih.govnist.govsns.itresearchgate.net

The aromatic C-H stretching vibrations of the benzene ring are anticipated in the 3100-3000 cm⁻¹ region. The substitution pattern on the ring will influence the exact frequencies and intensities of these bands. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The presence of the trifluoromethyl group and the fused five-membered ring is expected to cause shifts in these absorptions compared to unsubstituted indane.

The aliphatic portion of the molecule, the five-membered ring, will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹. The CH₂ groups will show symmetric and asymmetric stretches, while the single C-H at the chiral center will have its own distinct stretching frequency. Bending vibrations (scissoring and rocking) for the CH₂ groups are expected in the 1470-1440 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ range. Its exact position can be sensitive to the conformation of the five-membered ring. The trifluoromethyl (CF₃) group has strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are expected to be prominent in the 1350-1100 cm⁻¹ region.

A hypothetical assignment of the major vibrational modes is presented in the table below, based on data from analogous compounds.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Ring Component
Aromatic C-H Stretch3100-3000Benzene
Aliphatic C-H Stretch3000-2850Indane (cyclopentane)
Aromatic C=C Stretch1600-1450Benzene
CH₂ Scissoring1470-1440Indane (cyclopentane)
C-F Asymmetric Stretch~1350Trifluoromethyl
C-F Symmetric Stretch~1150Trifluoromethyl
C-Cl Stretch800-600Indane (cyclopentane)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass, which in turn confirms its elemental composition. nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity ratio of roughly 3:1. The observation of this isotopic pattern in the mass spectrum of this compound would provide definitive evidence for the presence of a single chlorine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways, based on the stability of the resulting carbocations and neutral losses. The molecular ion would be the species with the highest mass-to-charge ratio (m/z).

A primary fragmentation pathway would likely involve the loss of the chlorine atom, a facile process leading to the formation of a stable secondary carbocation on the indane ring. Another significant fragmentation would be the loss of the trifluoromethyl group, resulting in a prominent peak corresponding to the indanyl cation. Further fragmentation of the indane skeleton could occur, leading to the loss of ethylene (B1197577) (C₂H₄) from the five-membered ring, a characteristic fragmentation for indane derivatives. nist.gov The fragmentation of the aromatic ring itself would likely result in smaller, characteristic aromatic fragments.

A plausible fragmentation pathway is outlined below:

Ion m/z (for ³⁵Cl) Formation
[C₁₀H₉ClF₃]⁺222Molecular Ion
[C₁₀H₉F₃]⁺187Loss of Cl
[C₉H₉Cl]⁺152Loss of CF₃
[C₈H₇]⁺115Loss of C₂H₄ from [C₁₀H₉]⁺ (after loss of Cl and F)

X-ray Crystallographic Analysis for Solid-State Structure and Conformational Analysis

The bond lengths within the benzene ring are expected to be in the typical aromatic range of 1.38-1.40 Å. The C-C bonds in the five-membered ring will be characteristic of single bonds, approximately 1.54 Å, although some strain from the fused ring system may slightly alter these values. The C-Cl bond length is anticipated to be around 1.78 Å. The C-C bond connecting the trifluoromethyl group to the aromatic ring will likely be around 1.50 Å, and the C-F bond lengths are expected to be approximately 1.35 Å. mdpi.com

The bond angles within the benzene ring will be close to 120°. The internal angles of the five-membered ring will deviate from the ideal sp³ angle of 109.5° due to ring strain. The F-C-F bond angles within the trifluoromethyl group are expected to be slightly less than 109.5° due to fluorine atom repulsions, likely around 103-105°. mdpi.com

Torsion angles will define the conformation of the five-membered ring, which is not planar. It will likely adopt an "envelope" or "twist" conformation to minimize steric strain. The torsion angles involving the substituents on the ring will determine their relative spatial orientation.

A table of expected bond parameters is provided below:

Parameter Expected Value
Aromatic C-C Bond Length1.38 - 1.40 Å
Aliphatic C-C Bond Length~1.54 Å
C-Cl Bond Length~1.78 Å
C-CF₃ Bond Length~1.50 Å
C-F Bond Length~1.35 Å
Aromatic C-C-C Bond Angle~120°
F-C-F Bond Angle~103-105°

Conformational Preferences of the Indane Ring System

The five-membered cyclopentane (B165970) ring within the indane scaffold is not planar. Instead, it adopts a puckered conformation to alleviate torsional strain that would arise from an eclipsed arrangement of the C-H bonds. This puckering results in a dynamic equilibrium between various non-planar forms. For the indane ring system, the two primary conformations are the "envelope" (or "flap") and the "twist" (or "half-chair") forms. In the context of this compound, the substituents on both the five-membered and six-membered rings significantly influence the equilibrium between these conformations.

The puckering of the five-membered ring in substituted indanes leads to two primary conformations, which can be described by the position of the substituents. nih.gov In one conformation, the substituent at the C1 position (in this case, the chlorine atom) occupies a pseudo-axial position, while in the other, it is in a pseudo-equatorial position. nih.gov Studies on various substituted indanes have consistently shown a strong preference for the conformer where the substituent is in the pseudo-equatorial orientation. nih.gov This preference is primarily driven by the minimization of steric hindrance.

In the case of this compound, the chlorine atom at the C1 position is the key determinant of the five-membered ring's conformational preference. The trifluoromethyl group on the aromatic ring does not directly participate in the puckering of the cyclopentane ring, but its electron-withdrawing nature can influence the electronic environment of the entire molecule.

The two primary puckered conformations of the five-membered ring in this compound are illustrated below:

Pseudo-equatorial Conformer: In this arrangement, the chlorine atom at C1 is directed away from the bulk of the molecule, minimizing steric interactions. This is generally the more stable conformation. nih.gov

Pseudo-axial Conformer: Here, the chlorine atom is positioned more perpendicularly to the general plane of the ring system, leading to greater steric clash with the adjacent aromatic ring and the hydrogens on the C2 position.

Computational and spectroscopic studies on analogous substituted indanes indicate that the energy difference between the pseudo-equatorial and pseudo-axial conformers can be significant, leading to a strong population bias towards the pseudo-equatorial form at room temperature. nih.gov For instance, in (S)-1-methylindan, the pseudo-equatorial conformer is approximately four times more abundant than the pseudo-axial one. nih.gov A similar or even more pronounced preference would be expected for the larger chlorine atom in this compound.

The following table summarizes the key features of the two primary conformers of the five-membered ring in this compound. The population distribution is an estimation based on findings for similarly substituted indanes. nih.gov

ConformerC1-Substituent PositionRelative EnergyEstimated Population at 298 KKey Dihedral Angle (C9-C1-C2-C3)
APseudo-equatorialLower>80%Approx. ± 35-45°
BPseudo-axialHigher<20%Approx. ± 10-20°

Computational Chemistry and Theoretical Investigations of 1 Chloro 6 Trifluoromethyl Indane

Conformational Analysis and Potential Energy Surfaces

Identification of Stable Conformers and Energy Barriers

No data tables or detailed research findings could be compiled for 1-Chloro-6-(trifluoromethyl)indane.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for elucidating the intricate details of chemical reactions. For a molecule like this compound, computational methods can map out the energetic landscapes of its formation, identifying the most likely pathways and the transient structures involved.

Computational Modeling of Key Synthetic Steps Involving this compound

The synthesis of this compound involves several key transformations, including the formation of the indane ring system, trifluoromethylation, and chlorination. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding these steps at a molecular level.

For instance, the chlorination of the indane ring is a critical step. Theoretical models can simulate the electrophilic chlorination of the aromatic ring, which is influenced by the directing effects of the existing alkyl and trifluoromethyl substituents. DFT calculations can determine the electron density of the aromatic ring in the precursor, 6-(trifluoromethyl)indane, to predict the most favorable position for chlorination. These calculations typically involve optimizing the geometry of the starting materials, the chlorinating agent (e.g., Cl₂ or N-chlorosuccinimide), and any catalysts involved.

Researchers can model the formation of the key intermediate, the σ-complex (or arenium ion), for chlorine addition at different positions on the aromatic ring. By calculating the energies of these intermediates and the transition states leading to them, the regioselectivity of the reaction can be predicted. The trifluoromethyl group (CF₃), being a strong electron-withdrawing group, is expected to direct the incoming electrophile (chlorine) to the meta position relative to itself. However, the influence of the fused cyclopentyl ring must also be considered, making computational analysis essential for a precise prediction.

Similarly, computational studies on related reactions, such as the trifluoromethylation of aromatic compounds using reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl), provide insight into the mechanisms of C-CF₃ bond formation. beilstein-journals.org These studies often reveal radical pathways or photocatalyzed processes, and computational modeling helps in distinguishing between different possible mechanisms by comparing the calculated energy barriers. beilstein-journals.org

Prediction of Reaction Pathways and Energy Profiles

Predicting entire reaction pathways from reactants to products is a primary goal of computational chemistry. nih.gov This involves mapping a potential energy surface (PES) that connects stable molecules (reactants, intermediates, and products) through transition states. nih.gov For a multi-step synthesis leading to this compound, each step can be analyzed in this manner.

Automated reaction path search methods can be employed to explore the chemical space and identify plausible reaction routes. nih.gov These methods can trace reaction paths backward from the target molecule to potential reactants, a concept known as retrosynthesis performed in silico. nih.gov

For a given synthetic step, such as the chlorination mentioned earlier, an energy profile can be constructed. This profile plots the relative energy of the system as the reaction progresses along the reaction coordinate.

Table 1: Illustrative Energy Profile Data for a Hypothetical Electrophilic Chlorination Step

Species/StateDescriptionRelative Energy (kcal/mol)
Reactants6-(Trifluoromethyl)indane + Cl₂0.0
Transition State 1 (TS1)Formation of σ-complex+15 to +25
Intermediate (σ-complex)Chlorine atom attached to the ring+5 to +10
Transition State 2 (TS2)Deprotonation to restore aromaticity+2 to +5
ProductsThis compound + HCl-10 to -20

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational analysis of a reaction pathway. Actual values would be derived from specific quantum chemical calculations (e.g., DFT).

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. frontiersin.org These models are built by calculating a set of numerical values, known as molecular descriptors, from the computed 3D structure of the molecule and correlating them with experimentally measured properties using statistical methods. nih.gov For this compound, QSPR can be used to predict a range of non-prohibited properties.

Molecular descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. For halogenated and trifluoromethylated compounds, descriptors related to electrostatics, molecular volume, and electronic properties (like HOMO/LUMO energies) are often significant. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors for QSPR Studies

Descriptor TypeExamplesProperty Correlation
Constitutional Molecular Weight, Atom CountsGeneral physical properties (e.g., density)
Topological Wiener Index, Zagreb IndicesBoiling point, Molar refractivity frontiersin.org
Geometric Molecular Surface Area, Molecular VolumeSolubility, Partition coefficients nih.gov
Quantum-Chemical Dipole Moment, HOMO/LUMO Energies, Electrostatic PotentialPolarizability, Reactivity, Solvation Enthalpy nih.govresearchgate.net

A typical QSPR study involves:

Data Set Collection: Gathering a set of molecules with known experimental property values. For this compound, this would ideally include a series of related halogenated indanes.

Descriptor Calculation: Computing a large number of descriptors for each molecule in the set.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) to build a predictive equation. frontiersin.orgresearchgate.net

Model Validation: Testing the model's predictive power on a separate set of compounds not used in its creation.

For example, a QSPR model for predicting the n-octanol/water partition coefficient (logP), a measure of lipophilicity, might take the form of a linear equation:

logP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where c₀, c₁, c₂ are coefficients determined by the regression analysis. Studies on halogenated aromatic compounds have successfully used descriptors derived from electrostatic potentials and molecular volume to predict properties like vapor pressure and aqueous solubility. nih.gov Such models, once validated, could provide reliable estimates for the properties of this compound without the need for experimental measurement.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1 Chloro 6 Trifluoromethyl Indane

Reactions at the Chloro-Substituted Carbon

The carbon atom at position 1, bonded to a chlorine atom, is a secondary benzylic halide. This structural feature is a primary site for nucleophilic substitution and elimination reactions. Benzylic halides are notably reactive because the adjacent benzene (B151609) ring can stabilize transition states and intermediates through resonance. quora.com

Nucleophilic substitution at the C1 position can proceed via either an SN1 (unimolecular) or SN2 (bimolecular) mechanism, with the operative pathway depending on the reaction conditions such as the nucleophile, solvent, and leaving group ability. odinity.com

SN2 Mechanism: This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously. pearson.compearson.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. Given that the C1 carbon is secondary, it is susceptible to SN2 attack, although steric hindrance from the indane ring structure may play a role.

SN1 Mechanism: This two-step pathway begins with the departure of the chloride ion to form a secondary benzylic carbocation intermediate, which is then attacked by the nucleophile. odinity.comutexas.edu Benzylic carbocations are generally stabilized by resonance, with the positive charge delocalized into the aromatic ring. quora.com However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C6 position significantly impacts this pathway. The -CF3 group deactivates the ring and destabilizes any positive charge that develops, including the benzylic carbocation intermediate of an SN1 reaction. youtube.comyoutube.com This destabilization raises the activation energy for the formation of the carbocation, making the SN1 pathway less favorable than it would be on an unsubstituted or electron-donating group-substituted indane ring.

The competition between these two pathways is thus heavily influenced by the electronic effect of the -CF3 group.

Mechanism Description Favorable Conditions Effect of -CF3 Group
SN1 Two-step reaction via a carbocation intermediate.Polar protic solvents, weak nucleophiles.Disfavored due to destabilization of the benzylic carbocation.
SN2 One-step concerted reaction with backside attack.Polar aprotic solvents, strong nucleophiles.Generally favored over SN1, but may be sterically hindered.

Elimination reactions, which result in the formation of an alkene (an indene (B144670) derivative in this case), are competitive with nucleophilic substitution reactions. These reactions typically require a base to remove a proton from a carbon adjacent to the one bearing the leaving group. The mechanism can be either E1 (unimolecular) or E2 (bimolecular).

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from C2, while the C1-Cl bond breaks simultaneously to form a double bond between C1 and C2. youtube.com This pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group. bits-pilani.ac.in Strong, bulky bases tend to favor E2 reactions over SN2.

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the SN1 reaction. khanacademy.org After the carbocation is formed, a weak base removes a proton from an adjacent carbon to form the double bond. Since the E1 reaction shares the rate-determining step with the SN1 reaction, the destabilizing effect of the -CF3 group on the carbocation makes this pathway less likely. khanacademy.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and significant electronic effects on the molecule to which it is attached.

The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. lkouniv.ac.in Its primary influence is a strong negative inductive effect (-I effect).

Deactivation of the Aromatic Ring: The -CF3 group withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack. youtube.com

Destabilization of Cationic Intermediates: As discussed previously, the electron-withdrawing nature of the -CF3 group destabilizes positive charges that may develop on the ring or at the benzylic position during a reaction. youtube.comyoutube.com This effect is critical in disfavoring SN1 and E1 reactions at the C1 position.

The trifluoromethyl group is exceptionally robust and resistant to transformation under many common reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. However, selective C-F bond transformations of aromatic trifluoromethyl groups can be achieved under specific, often harsh, conditions using specialized reagents, such as certain Lewis acids or transition metal complexes, but these are not general transformations.

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of 1-Chloro-6-(trifluoromethyl)indane is governed by the combined directing effects of the alkyl portion of the indane ring and the trifluoromethyl group.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of this reaction are determined by the existing substituents.

The alkyl part of the indane ring (fused cyclopentyl ring) is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions relative to the points of fusion.

The trifluoromethyl group is a powerful deactivating group and a meta-director. lkouniv.ac.inyoutube.com

Position Relation to -CF3 (C6) Relation to Alkyl Ring Predicted Reactivity in EAS
C4 ParaOrthoHighly disfavored due to para relation to deactivating group.
C5 MetaOrthoPossible site of attack.
C7 MetaParaPossible site of attack.

Nucleophilic Aromatic Substitution (NAS): This type of reaction, where a nucleophile replaces a leaving group on the aromatic ring, is generally rare and requires very specific conditions. For NAS to occur, the ring must be highly electron-deficient, typically through the presence of multiple strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (like a halide). Since this compound does not have a leaving group on its aromatic ring, this reaction is not applicable.

Regioselectivity and Kinetics of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for benzene and its derivatives. The rate and regioselectivity (the position of substitution) of EAS on this compound are dictated by the electronic properties of the existing chloro and trifluoromethyl substituents.

Both the chloro and trifluoromethyl groups are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. This deactivation occurs because both groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive toward electrophiles.

The regioselectivity is determined by the directing effects of these groups. The trifluoromethyl group is a strong deactivating group and a meta-director. The chloro group is also deactivating but is an ortho-, para-director. In a disubstituted ring like that in this compound, the position of the incoming electrophile is determined by the combined influence of these two groups. The strongly deactivating, meta-directing trifluoromethyl group will primarily direct incoming electrophiles to the positions meta to it. The ortho-, para-directing chloro group will direct to positions ortho and para to itself. The outcome of the reaction will depend on the specific electrophile and reaction conditions, with substitution occurring at the position most activated (or least deactivated) by the combination of these effects. Steric hindrance from the indane ring structure can also play a role in favoring certain positions over others.

Influence of Chloro and Trifluoromethyl Groups on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electron-withdrawing nature of both the chloro and trifluoromethyl substituents.

Inductive Effect: Both chlorine and the three fluorine atoms of the trifluoromethyl group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bonds (inductive effect). This effect is particularly strong for the -CF3 group, making it a powerful deactivator.

Resonance Effect:

The trifluoromethyl group does not have lone pairs to donate and withdraws electrons through hyperconjugation, further enhancing its deactivating nature. It destabilizes the positively charged intermediates of ortho and para attack, making meta attack the favored pathway.

The combination of these effects results in a significantly deactivated aromatic ring, requiring more forcing conditions for electrophilic substitution to occur compared to benzene or monosubstituted derivatives.

| -CF3 | Strongly electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |

Reactions at the Indane Aliphatic Ring

The aliphatic five-membered ring of the indane structure is also subject to chemical transformations.

Oxidation: The carbon atoms adjacent to the aromatic ring (benzylic positions) are particularly susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize alkyl side chains of aromatic rings. For this compound, oxidation could potentially occur at the C1 and C3 positions of the indane ring, leading to the formation of ketones (indanones) or potentially ring-opening to form a dicarboxylic acid under harsh conditions. The specific pathway would depend on the oxidant used and the reaction conditions. The initial phase of oxidation can involve radical addition or hydrogen abstraction from the ring.

Reduction: Reduction reactions can target different parts of the molecule.

Birch Reduction: The aromatic ring can be reduced to a cyclohexadiene under dissolving metal conditions (e.g., sodium in liquid ammonia). The presence of electron-withdrawing groups on the ring influences the regioselectivity of this reduction.

Dehalogenation: The carbon-chlorine bond can be cleaved via catalytic hydrogenation, a process known as hydrodechlorination. This typically involves a palladium catalyst and a source of hydrogen. This would convert the chloro group to a hydrogen atom.

Carbonyl Reduction: If the aliphatic ring were first oxidized to an indanone, the resulting carbonyl group could be reduced to a secondary alcohol using reagents like sodium borohydride or further reduced to a methylene group (-CH2-) via methods like the Clemmensen or Wolff-Kishner reduction.

Hydrogenation: This process involves the addition of hydrogen across double bonds or to functional groups.

Aromatic Ring Hydrogenation: Catalytic hydrogenation of the aromatic ring is possible but typically requires high pressures and temperatures or highly active catalysts like rhodium on carbon. This would convert the benzene ring portion into a cyclohexane ring.

Hydrogenolysis: As mentioned above, the C-Cl bond can be cleaved by catalytic hydrogenation (hydrogenolysis). Studies on chlorobenzene show that it can be hydrogenated to benzene and further to cyclohexane using platinum nanocatalysts under ambient conditions.

Dehydrogenation: This is the reverse of hydrogenation and involves the removal of hydrogen to form double bonds.

Catalytic dehydrogenation of the indane aliphatic ring could potentially introduce a double bond, converting the indane moiety into an indene. This process is often endothermic and requires high temperatures (500 °C or higher) and specific catalysts, such as those based on iron(III) oxide or chromium(III) oxide. Such reactions are important in the petrochemical industry for producing valuable olefins from alkanes.

Participation in Cascade and Multi-Component Reactions

Cascade reactions, where a single reaction setup initiates a sequence of transformations to build complex molecules in one pot, are a powerful tool in organic synthesis. Trifluoromethylarenes, such as this compound, can be valuable substrates in such reactions.

Recent research has shown that trifluoromethylarenes can participate in defluorinative multicomponent cascade reactions. For example, under photocatalytic conditions using a palladium catalyst, a trifluoromethylarene can react with dienes and various nucleophiles to generate complex molecular structures. This suggests that this compound could potentially undergo similar transformations, where the trifluoromethyl group acts as a reactive handle for a cascade sequence involving C-F bond functionalization. Additionally, visible-light-induced radical cascade reactions involving trifluoromethylation and cyclization have been developed, providing another potential pathway for complex molecule synthesis starting from substrates containing a trifluoromethyl group.

Catalytic Transformations Involving this compound

The functional groups on this compound make it a suitable substrate for various catalytic transformations, particularly cross-coupling reactions.

The chloro substituent on the aromatic ring can act as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. In this type of reaction, the C-Cl bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with an organoboron compound (e.g., an arylboronic acid). This would enable the synthesis of more complex biaryl structures derived from the indane core. While chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes, suitable ligands and reaction conditions can facilitate their coupling.

The trifluoromethyl group also plays a crucial role in promoting certain catalytic transformations by modifying the electronic properties of the substrate. For instance, the CF3 group has been shown to be essential in promoting the Suzuki-Miyaura cross-coupling of adjacent benzylic groups. While there is no direct evidence of this compound being used as a ligand itself, its role as a substrate or intermediate in catalytic cycles is highly plausible for building more complex molecular architectures.

Applications in Chemical Synthesis and Advanced Materials Non Prohibited Areas

Role as a Versatile Synthetic Building Block for Complex Molecular Architectures

The reactivity of the benzylic chloride and the influence of the trifluoromethyl group allow for a range of chemical transformations, making this compound a key starting material for diverse indane derivatives.

The chlorine atom at the benzylic C-1 position serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, leading to a diverse library of 1-substituted-6-(trifluoromethyl)indanes. These derivatives are of significant interest in drug discovery, as the indane scaffold is a common feature in biologically active molecules. The trifluoromethyl group, known for its ability to enhance metabolic stability and receptor binding affinity, makes these derivatives particularly attractive for pharmaceutical research.

General synthetic approaches to trifluoromethylated indanes often involve either the construction of the indane ring system from a trifluoromethyl-containing precursor or the direct trifluoromethylation of an existing indane core. mdpi.com For instance, methods like acid-mediated Friedel–Crafts cyclization, transition metal-catalyzed [3+2] annulation, and free-radical transformations are employed to build the indane system. mdpi.com Alternatively, reagents like the Ruppert–Prakash reagent (TMSCF3) can be used to introduce a trifluoromethyl group onto an indanone precursor. mdpi.com Following the formation of the 6-(trifluoromethyl)indane skeleton, subsequent chlorination at the 1-position would yield the target compound.

Integration into Functional Materials Research

The incorporation of fluorine atoms into organic molecules can impart unique electronic and optical properties. The trifluoromethyl group in 1-Chloro-6-(trifluoromethyl)indane makes it an interesting candidate for the development of novel functional materials.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of materials incorporating this moiety. This can lead to applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The introduction of the this compound unit into a larger conjugated system can modulate the HOMO and LUMO energy levels, affecting charge transport and photophysical properties. While direct applications of this specific compound in published literature are not apparent, the broader class of fluorinated organic materials is a subject of intense research for their enhanced performance and stability.

Fluorinated polymers are well-known for their high thermal stability, chemical resistance, and low surface energy. This compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. The reactive chloro group could be utilized in polymerization reactions, such as polycondensation or as an initiator for certain types of polymerization. The resulting polymers would possess the desirable properties associated with fluorination, potentially finding applications as high-performance coatings, membranes, or specialty plastics.

Application as Mechanistic Probes in Fundamental Organic Chemistry

The distinct electronic and steric environment of this compound makes it a useful tool for studying reaction mechanisms in organic chemistry. The presence of the chloro and trifluoromethyl groups can influence reaction rates and pathways, providing valuable insights into transition states and reaction intermediates. For example, it could be used to probe the electronic demands of a particular reaction or to study the effect of the trifluoromethyl group on the stability of adjacent carbocations or radicals. While specific studies employing this compound as a mechanistic probe have not been identified, its structure lends itself to such investigations in the field of physical organic chemistry.

Studies on Steric and Electronic Effects of Substituents

The reactivity of this compound is fundamentally dictated by the steric and electronic contributions of its chloro and trifluoromethyl substituents. These effects modulate the electron density of the aromatic ring and influence the accessibility of reactive sites.

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring, making the ring less susceptible to electrophilic attack. This deactivating nature is significant in directing the course of further chemical transformations. In the context of electrophilic aromatic substitution, the trifluoromethyl group is known to be a meta-director.

The chloro group (-Cl) , also an electronegative substituent, exhibits a dual electronic character. It withdraws electron density from the aromatic ring through its inductive effect (-I), thereby deactivating the ring towards electrophilic substitution. However, it can also donate a lone pair of electrons into the ring via a positive resonance effect (+R). While the inductive effect is generally stronger, the resonance effect can influence the regioselectivity of reactions, typically directing incoming electrophiles to the ortho and para positions. In the case of this compound, the interplay of the strong deactivating -CF3 group and the deactivating yet ortho-, para-directing -Cl group creates a complex substitution pattern.

SubstituentHammett Constant (σp)Electronic Effect
-Cl+0.23Electron-withdrawing (Inductive and Resonance)
-CF3+0.54Strongly electron-withdrawing (Inductive)

Note: The Hammett constants provided are for the para position on a benzene (B151609) ring and serve as an approximation of their electronic influence on the indane system.

Sterically, both the chloro and trifluoromethyl groups impose spatial demands that can hinder the approach of reactants to adjacent positions on the indane ring. The trifluoromethyl group, with its three fluorine atoms, presents a significant steric barrier. This steric hindrance, combined with the electronic deactivation, can significantly impact reaction rates and the feasibility of certain synthetic transformations.

Investigations of Reaction Pathways and Intermediates

The unique electronic and steric profile of this compound makes it an interesting substrate for studying reaction mechanisms, particularly in the context of creating more complex molecules. The synthesis of trifluoromethyl-substituted indanes often involves intramolecular cyclization reactions, such as the Friedel-Crafts reaction. mdpi.com

In the synthesis of related trifluoromethyl-indanes, the formation of cationic intermediates is a key mechanistic step. For instance, the acid-mediated cyclization of precursors often proceeds through the generation of a carbocation, which then attacks the aromatic ring to form the indane structure. mdpi.com The stability and subsequent reactivity of these carbocation intermediates are heavily influenced by the substituents present on the aromatic ring.

In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group would destabilize any adjacent carbocation that might form during a reaction, making such pathways less favorable. This deactivation can necessitate harsher reaction conditions or the use of highly reactive reagents to achieve desired transformations.

Mechanistic studies on the synthesis of similar trifluoromethylated compounds have proposed the involvement of various intermediates. For example, in Friedel-Crafts type reactions, the initial step often involves the formation of an electrophilic species, which then undergoes electrophilic aromatic substitution. The regioselectivity of this substitution is guided by the directing effects of the existing substituents.

A plausible reaction pathway for the synthesis of a molecule like this compound could involve the intramolecular Friedel-Crafts cyclization of a suitable precursor. The mechanism would likely proceed through the following general steps:

Generation of an electrophile: Activation of a functional group on the side chain of a precursor molecule by a Lewis or Brønsted acid to form a carbocation or a highly electrophilic species.

Electrophilic attack: The aromatic ring of the precursor attacks the electrophilic center. The position of this attack would be influenced by the directing effects of the chloro and trifluoromethyl groups.

Rearomatization: Loss of a proton to restore the aromaticity of the benzene ring, yielding the final indane product.

The specific nature of the intermediates and the transition states in these reactions would be highly dependent on the starting materials and the reaction conditions employed. Detailed kinetic and computational studies would be necessary to fully elucidate the intricate mechanistic details for reactions involving this compound.

Future Research Directions and Unexplored Avenues for 1 Chloro 6 Trifluoromethyl Indane

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both environmentally benign and efficient. jocpr.com For a molecule like 1-Chloro-6-(trifluoromethyl)indane, future research will undoubtedly focus on developing synthetic routes with improved sustainability and atom economy.

Current synthetic approaches to trifluoromethylated indanes often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. mdpi.com A key future direction will be the design of synthetic pathways that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. rsc.org For instance, the development of a one-pot synthesis from readily available starting materials would represent a significant advance.

An illustrative comparison of a hypothetical traditional route and a potential atom-economical route is presented in Table 1.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

Feature Traditional Route (Hypothetical) Atom-Economical Route (Proposed)
Starting Materials Multi-step involving protection/deprotection Direct [3+2] cycloaddition
Key Transformation Friedel-Crafts acylation followed by reduction and chlorination Transition-metal catalyzed annulation
Atom Economy Low to moderate High (>80%)
Reagents Stoichiometric Lewis acids, reducing agents Catalytic amounts of transition metals
Solvents Chlorinated solvents Greener solvents (e.g., water, ethanol)

| Waste Generation | Significant inorganic and organic waste | Minimal waste |

Future research in this area could explore catalytic C-H activation strategies to directly install the chloro and trifluoromethyl groups onto an indane scaffold, or tandem reactions that form the indane ring and introduce the desired functionalities in a single, highly efficient step. The use of water as a solvent, potentially facilitated by cyclodextrin-tagged catalysts, could further enhance the sustainability of the synthesis. researchgate.net

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The chlorine and trifluoromethyl substituents on the indane ring of this compound offer multiple avenues for further functionalization. Future research will likely focus on the development of novel catalytic systems to selectively transform these groups, enabling the synthesis of a diverse library of derivatives.

Transition-metal catalysis is a powerful tool for C-H activation and cross-coupling reactions. acs.orgmdpi.com For this compound, research into palladium-, rhodium-, or iridium-catalyzed reactions could unlock new synthetic possibilities. acs.orgnih.gov For example, the chlorine atom could serve as a handle for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the trifluoromethyl group, while generally considered robust, can also participate in certain transformations. Research into late-stage functionalization of the C-F bonds or the development of catalysts for defluorinative functionalization could open up new avenues for modifying the properties of the molecule.

Table 2: Potential Catalytic Transformations of this compound

Reaction Type Catalyst System (Proposed) Target Functionality Potential Application
Suzuki Coupling Pd(OAc)2 / SPhos Aryl or heteroaryl group at C1 Medicinal chemistry scaffolds
Buchwald-Hartwig Amination Pd2(dba)3 / BINAP Amino group at C1 Pharmaceutical intermediates
C-H Arylation [RhCp*Cl2]2 Aryl group on the aromatic ring Materials science applications

| Reductive Defluorination | Transition metal complex | Difluoromethyl or monofluoromethyl group | Fine-tuning of electronic properties |

The development of catalysts for the regioselective functionalization of the aromatic C-H bonds of the indane core would also be a significant area of future research, allowing for the introduction of additional substituents and further diversification of the molecular structure. acs.org

Application of Flow Chemistry and Continuous Manufacturing Techniques

The transition from batch to continuous manufacturing is a major trend in the pharmaceutical and fine chemical industries, offering improved safety, efficiency, and consistency. mitsui.comfdli.org The synthesis of this compound and its derivatives is well-suited for the application of flow chemistry.

Flow reactors provide enhanced heat and mass transfer, allowing for reactions to be performed under conditions that are often difficult to control in batch reactors. nih.govnih.gov This is particularly relevant for potentially exothermic or rapid reactions, such as certain trifluoromethylation or chlorination steps. wikipedia.org

A hypothetical continuous manufacturing process for this compound could involve several integrated flow modules, as outlined in Table 3.

Table 3: Conceptual Flow Chemistry Setup for the Synthesis of a this compound Derivative

Module Process Key Parameters Advantages
1: Ring Formation Catalytic cycloaddition Residence time, temperature, catalyst loading Improved yield and selectivity
2: Functionalization Halogenation/Trifluoromethylation Reagent concentration, mixing rate Enhanced safety with hazardous reagents
3: Purification In-line extraction/crystallization Solvent flow rates, temperature gradient Reduced manual handling and waste

| 4: Derivatization | Cross-coupling reaction | Precise stoichiometry, rapid optimization | High-throughput synthesis of analogues |

Future research in this area will focus on developing robust and scalable flow chemistry protocols. This includes the design of specific reactor configurations, the immobilization of catalysts for easy separation and reuse, and the integration of in-line analytical techniques for real-time process monitoring and control. nih.gov

Advanced Spectroscopic Monitoring of Reactions In Situ

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the development of more efficient synthetic routes. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions without the need for sampling, are powerful tools in this regard. youtube.com

For the synthesis and transformation of this compound, techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy could provide invaluable insights. beilstein-journals.orgpharmtech.com For example, monitoring the formation of key intermediates in a catalytic cycle could help to elucidate the reaction mechanism and identify potential bottlenecks.

Table 4: Application of In Situ Spectroscopy to the Study of this compound Reactions

Spectroscopic Technique Information Gained Potential Research Focus
In Situ FTIR Monitoring of functional group transformations (e.g., C=O, C-Cl) Kinetic profiling of acylation and chlorination steps
In Situ NMR Identification of transient intermediates and byproducts Elucidation of catalytic cycles in cross-coupling reactions researchgate.net
Raman Spectroscopy Analysis of solid-state transformations and polymorphism Monitoring of crystallization processes for purification

| UV-Vis Spectroscopy | Tracking the concentration of colored species | Studying the kinetics of reactions involving colored reagents or products |

Future research will likely involve the combination of these in situ techniques with theoretical calculations to build comprehensive models of the reaction landscape. This will enable a more rational approach to reaction design and optimization.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Retrosynthesis software, powered by AI, can propose multiple synthetic pathways to this compound, potentially uncovering more efficient or novel routes that may not be obvious to a human chemist. discoveracs.orgnih.gov Furthermore, machine learning models can be trained on existing reaction data to predict the optimal conditions for a given transformation, such as the best catalyst, solvent, and temperature. rsc.orgeurekalert.org

Table 5: Potential Applications of AI and Machine Learning in the Chemistry of this compound

AI/ML Application Description Expected Outcome
Retrosynthesis Planning AI algorithms analyze the target structure and propose synthetic disconnections. arxiv.orgnih.gov Identification of novel and efficient synthetic routes.
Reaction Optimization ML models predict reaction yields and selectivities based on input parameters. eurekalert.org Rapid optimization of reaction conditions with fewer experiments.
Property Prediction QSAR models predict the physicochemical and biological properties of derivatives. Prioritization of synthetic targets with desired characteristics.

| De Novo Design | Generative models design new molecules with similar scaffolds and improved properties. | Discovery of novel analogues with enhanced activity or other desirable features. |

The future in this area will see the development of more accurate and generalizable machine learning models, trained on larger and more diverse datasets. The integration of these models with automated synthesis platforms could enable the rapid, autonomous discovery and optimization of new reactions and molecules based on the this compound scaffold. acs.org

Investigation of Unconventional Reactivity Profiles and Novel Chemical Transformations

Beyond the established reactivity of the chloro and trifluoromethyl groups, future research should also explore unconventional reactivity profiles and novel chemical transformations of this compound. This could lead to the discovery of new synthetic methodologies and the creation of unique molecular architectures.

For example, the trifluoromethyl group could potentially be used to direct C-H activation at adjacent positions or to participate in novel cyclization reactions. nih.gov The interplay between the electron-withdrawing trifluoromethyl group and the chloro substituent may also give rise to unique reactivity patterns in the aromatic ring.

Research into photoredox catalysis could also open up new avenues for the functionalization of this compound under mild conditions. mdpi.com Additionally, exploring the reactivity of the indane scaffold itself, such as ring-opening or ring-expansion reactions, could lead to the synthesis of entirely new classes of compounds.

A key area of investigation will be the search for novel transformations that are both highly selective and efficient. nih.gov This will require a combination of experimental screening and computational modeling to identify promising new reactions and to understand the underlying mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Chloro-6-(trifluoromethyl)indane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of chloro-trifluoromethyl-substituted indane derivatives typically involves Friedel-Crafts alkylation or halogenation of pre-functionalized indane scaffolds. For example, 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can serve as a precursor, followed by chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize byproducts like di- or tri-chlorinated species. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) during intermediate steps ensures purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃) as a solvent. The trifluoromethyl group (-CF₃) appears as a quartet (¹J₃ coupling ~270 Hz) in ¹⁹F NMR, while chlorine substituents influence chemical shifts in aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns characteristic of chlorine (³⁵Cl/³⁷Cl ratio ~3:1) .
  • X-ray Crystallography : Resolves spatial arrangement and confirms regiochemistry, particularly if competing substitution patterns arise during synthesis .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability testing under inert atmospheres (N₂/Ar) and low temperatures (-20°C) is critical due to potential hydrolysis of the C-Cl bond in humid environments. Accelerated degradation studies (e.g., 40°C/75% relative humidity) combined with HPLC analysis quantify decomposition products like hydroxylated indane derivatives .

Advanced Research Questions

Q. How do electronic effects of the -CF₃ and -Cl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates. However, the -Cl substituent can act as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT calculations) predict activation energies for C-Cl bond cleavage and identify optimal catalysts (e.g., Pd(PPh₃)₄ with bulky ligands) to enhance selectivity .

Q. What strategies mitigate competing side reactions (e.g., defluorination) during functionalization of this compound?

  • Methodological Answer :

  • Protective Group Chemistry : Temporarily mask -CF₃ using silylating agents (e.g., TMSCl) during harsh reactions.
  • Radical Inhibition : Add radical scavengers (e.g., TEMPO) to prevent defluorination under photochemical or thermal conditions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic aromatic substitutions, reducing side pathways .

Q. How can this compound serve as a precursor for bioactive molecules, and what pharmacological endpoints should be prioritized?

  • Methodological Answer : This compound is a candidate for developing kinase inhibitors or antimicrobial agents due to its halogenated aromatic core. Structure-activity relationship (SAR) studies should focus on:

  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms or bacterial efflux pumps using fluorogenic substrates.
  • Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to quantify bioavailability in mammalian cell lines .

Q. What computational tools are effective for predicting the environmental fate and toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (LC50 for aquatic organisms).
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess bioaccumulation potential.
  • Metabolic Pathway Prediction : GLORYx or SwissADME predicts phase I/II metabolites, highlighting risks of reactive intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for trifluoromethylated indane derivatives: How can reproducibility be improved?

  • Resolution : Variability often arises from trace moisture in reagents or inconsistent catalyst activation. Standardize protocols by:

  • Pre-drying Solvents : Use molecular sieves for THF or DCM.
  • Catalyst Pre-treatment : Reduce Pd catalysts in situ with NaBH₄ to ensure active species.
  • Batch Analysis : Compare multiple synthetic batches via LC-MS to identify outlier conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.